Benzenesulfonamide, N-(((4-chlorophenyl)amino)carbonyl)-
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Overview
Description
Benzenesulfonamide, N-(((4-chlorophenyl)amino)carbonyl)- is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-(((4-chlorophenyl)amino)carbonyl)- typically involves the reaction of benzenesulfonyl chloride with 4-chloroaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of benzenesulfonamide derivatives often involves large-scale reactions using automated equipment. The process includes the careful control of temperature, pressure, and reaction time to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(((4-chlorophenyl)amino)carbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as hydroxide ions (OH⁻), amines (NH₂R)
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates
Reduction: Formation of amines or other reduced derivatives
Substitution: Formation of substituted benzenesulfonamides
Scientific Research Applications
Benzenesulfonamide, N-(((4-chlorophenyl)amino)carbonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-(((4-chlorophenyl)amino)carbonyl)- involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH and ion balance in cells. By inhibiting this enzyme, the compound can disrupt cellular processes, leading to potential therapeutic effects in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(2-chlorophenyl)benzenesulfonamide
- 4-Amino-N-(4-chlorophenyl)benzenesulfonamide
- Chlorsulfuron
Uniqueness
Benzenesulfonamide, N-(((4-chlorophenyl)amino)carbonyl)- is unique due to its specific structural features and its ability to selectively inhibit carbonic anhydrase IX. This selectivity makes it a valuable compound in the development of targeted therapies for cancer and other diseases .
Properties
CAS No. |
102607-82-9 |
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Molecular Formula |
C13H11ClN2O3S |
Molecular Weight |
310.76 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C13H11ClN2O3S/c14-10-6-8-11(9-7-10)15-13(17)16-20(18,19)12-4-2-1-3-5-12/h1-9H,(H2,15,16,17) |
InChI Key |
CJTSQZMYMSRARW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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